molecular formula C14H10N2O4 B14163170 2-[(4-Nitrophenyl)methylideneamino]benzoic acid CAS No. 42027-64-5

2-[(4-Nitrophenyl)methylideneamino]benzoic acid

Cat. No.: B14163170
CAS No.: 42027-64-5
M. Wt: 270.24 g/mol
InChI Key: WGWOBUKSHSSVOI-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)methylideneamino]benzoic acid is an organic compound with the molecular formula C14H10N2O4 It is characterized by the presence of a nitrophenyl group attached to a benzoic acid moiety through a methyleneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenyl)methylideneamino]benzoic acid typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-aminobenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenyl)methylideneamino]benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

    Reduction: 2-[(4-Aminophenyl)methylideneamino]benzoic acid.

    Oxidation: Various oxidized derivatives, potentially including carboxylic acids.

    Substitution: Nitrated, sulfonated, or halogenated derivatives of the original compound.

Scientific Research Applications

2-[(4-Nitrophenyl)methylideneamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)methylideneamino]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the benzoic acid moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Aminophenyl)methylideneamino]benzoic acid: A reduced form of the compound with an amino group instead of a nitro group.

    4-Nitrobenzaldehyde: A precursor in the synthesis of 2-[(4-Nitrophenyl)methylideneamino]benzoic acid.

    2-Aminobenzoic acid: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to the presence of both a nitrophenyl group and a benzoic acid moiety, which confer distinct chemical and biological properties

Properties

CAS No.

42027-64-5

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

2-[(4-nitrophenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C14H10N2O4/c17-14(18)12-3-1-2-4-13(12)15-9-10-5-7-11(8-6-10)16(19)20/h1-9H,(H,17,18)

InChI Key

WGWOBUKSHSSVOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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